molecular formula C8H13NO2 B2691561 2-Azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 90103-87-0

2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B2691561
CAS No.: 90103-87-0
M. Wt: 155.197
InChI Key: YDIUZWIFYIATRZ-MEKDEQNOSA-N
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Description

2-Azabicyclo[222]octane-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H13NO2 This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid functional group

Mechanism of Action

Remember, safety should be your priority when handling chemicals. The safety information for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow appropriate safety guidelines when handling this or any other chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dihydroxylation of a suitable precursor, followed by reactions with halogenated hydrocarbons, alkane acid esters, or aryl halogenated compounds to form the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, and aryl halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogenated hydrocarbons can produce ether derivatives, while reactions with alkane acid esters can yield ester compounds .

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in various fields of research and application .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIUZWIFYIATRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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